molecular formula C27H27N3O5S B14233781 N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine CAS No. 823803-06-1

N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine

Cat. No.: B14233781
CAS No.: 823803-06-1
M. Wt: 505.6 g/mol
InChI Key: ADTDKIKJIFPMLG-QFIPXVFZSA-N
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Description

N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine is a chemical compound with the molecular formula C27H27N3O5S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a triphenylmethyl group, a sulfanylacetyl group, and a glycyl-L-asparagine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid support and then cleaved off after the desired sequence is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The use of automated peptide synthesizers can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.

    Substitution: The triphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the triphenylmethyl group.

Scientific Research Applications

N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triphenylmethyl group provides stability and enhances the compound’s binding affinity, while the glycyl-L-asparagine moiety is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine
  • N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanyl-L-asparagine

Uniqueness

N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

823803-06-1

Molecular Formula

C27H27N3O5S

Molecular Weight

505.6 g/mol

IUPAC Name

(2S)-4-amino-4-oxo-2-[[2-[(2-tritylsulfanylacetyl)amino]acetyl]amino]butanoic acid

InChI

InChI=1S/C27H27N3O5S/c28-23(31)16-22(26(34)35)30-24(32)17-29-25(33)18-36-27(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H2,28,31)(H,29,33)(H,30,32)(H,34,35)/t22-/m0/s1

InChI Key

ADTDKIKJIFPMLG-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

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